2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)-
Description
The compound 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- features a seven-carbon diol backbone with a 4-chlorophenyl group at position 2 and a 1,2,4-triazole-methyl substituent at position 2. Its stereochemistry, (2S,3R), is critical for its biological activity, particularly in antifungal applications, as triazole derivatives are known inhibitors of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) .
Properties
CAS No. |
107680-26-2 |
|---|---|
Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
(2S,3R)-2-(4-chlorophenyl)-3-(1,2,4-triazol-1-ylmethyl)heptane-2,3-diol |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-4-9-16(22,10-20-12-18-11-19-20)15(2,21)13-5-7-14(17)8-6-13/h5-8,11-12,21-22H,3-4,9-10H2,1-2H3/t15-,16+/m0/s1 |
InChI Key |
DSFPPUJPRUNVCI-JKSUJKDBSA-N |
Isomeric SMILES |
CCCC[C@@](CN1C=NC=N1)([C@](C)(C2=CC=C(C=C2)Cl)O)O |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C(C)(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- typically involves multi-step organic reactions. A common approach might include:
Starting Material Preparation: Synthesis of the heptanediol backbone.
Functional Group Introduction: Introduction of the chlorophenyl group through electrophilic aromatic substitution.
Triazole Ring Formation: Formation of the triazole ring via cyclization reactions.
Chiral Resolution: Separation of the (2S,3R)- enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, optimized reaction conditions, and large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halides for nucleophilic substitution or acids for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound in drug discovery.
Medicine
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The (2S,3R) configuration in the target compound likely optimizes binding to fungal enzymes, as seen in enantiomer-specific activity of triazoles .
- Backbone Length : The heptanediol chain balances lipophilicity (for membrane penetration) and solubility (via diol hydrogen bonding) .
- Metabolic Fate : Glucoside conjugates () suggest the target compound may undergo Phase II metabolism, reducing environmental persistence compared to nitrile-based fungicides like myclobutanil .
Biological Activity
2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- is a synthetic compound that incorporates a heptanediol backbone and a triazole moiety. This compound is of particular interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting significant results.
- Molecular Formula : C16H22ClN3O2
- Molar Mass : 323.81778 g/mol
- CAS Number : 107680-26-2
Biological Activity Overview
The biological activity of 2,3-Heptanediol, 2-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)- has been explored in several studies. The compound exhibits a range of activities that suggest its potential as a therapeutic agent.
Antimicrobial Activity
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For example:
- Compounds related to 2,3-Heptanediol have been reported to exhibit cytotoxic effects against various cancer cell lines. One study found that certain triazole derivatives had IC50 values as low as 6.2 µM against colon carcinoma cells .
- The mechanism of action is believed to involve interference with cellular pathways critical for cancer cell survival and proliferation .
The biological activity of 2,3-Heptanediol is largely attributed to the presence of the triazole ring and the chlorophenyl group:
- Triazole Moiety : This functional group is known for its ability to interact with enzymes and receptors within biological systems, potentially modulating their activity.
- Chlorophenyl Group : Enhances the compound's binding affinity to biological targets, which may contribute to its observed antimicrobial and anticancer effects .
Study on Antifungal Activity
A comparative study evaluated several triazole derivatives for their antifungal efficacy against C. gloeosporioides. The results indicated that specific derivatives significantly reduced fungal sporulation compared to controls (Table 1).
| Compound | Concentration (µg/mL) | Spore Count (spores/mL) | % Reduction |
|---|---|---|---|
| Control | - | 1000 | - |
| Compound A | 1000 | 20 | 98 |
| Compound B | 1000 | 30 | 97 |
Study on Anticancer Properties
In another investigation focusing on anticancer properties:
- Various triazole derivatives were screened against human breast cancer cell lines (T47D). The results showed significant cytotoxicity with varying IC50 values.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | T47D | 27.3 |
| Compound D | HCT-116 | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
